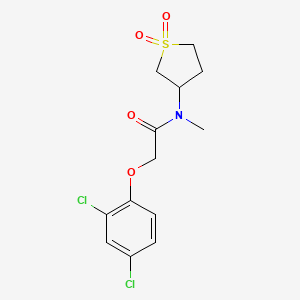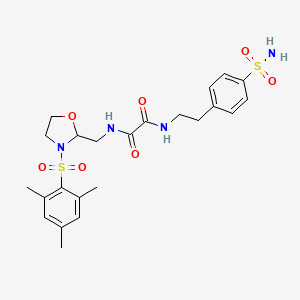
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, also known as Dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness in controlling weeds.
Aplicaciones Científicas De Investigación
Environmental Impact and Detection Techniques
Studies have focused on the environmental presence and impact of chlorophenoxy herbicides, highlighting the need for sensitive detection methods due to their toxicity and widespread use in agriculture. Techniques such as high-performance liquid chromatography coupled with electrochemical detection have been developed to quantify trace levels of these pesticides in water, demonstrating the scientific community's effort to monitor and mitigate their environmental footprint (Wintersteiger et al., 1999).
Photocatalytic Degradation Studies
Research on photocatalytic degradation pathways, such as the study of 2,4-dichlorophenol oxidation by CdS, illustrates an interest in finding efficient methods to remove these contaminants from water sources. These studies aim to understand the chemical reactions involved and optimize conditions for maximum degradation efficiency (Tang & Huang, 1995).
Herbicide Toxicity and Mechanisms
The toxicological aspects and mechanisms of action of chlorophenoxy herbicides have been extensively studied. Research exploring the molecular mechanisms underlying the toxicity of 2,4-dichlorophenoxyacetic acid, for example, provides insights into how these compounds interact with biological systems, causing oxidative stress and potentially leading to DNA damage and cell apoptosis (Bukowska, 2006).
Biotransformation and Detoxification
The biotransformation of chlorodioxins by microorganisms such as Sphingomonas wittichii RW1, which can degrade dioxin-like compounds present as impurities in herbicide formulations, is critical for understanding how to bioremediate contaminated environments. This area of research is vital for developing strategies to detoxify soils and waters polluted with herbicides and their byproducts (Hong et al., 2002).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBADOQLCWPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)



![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)



![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)